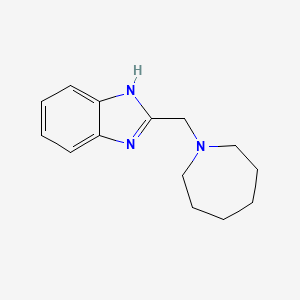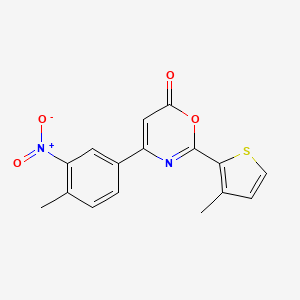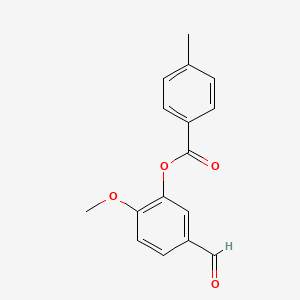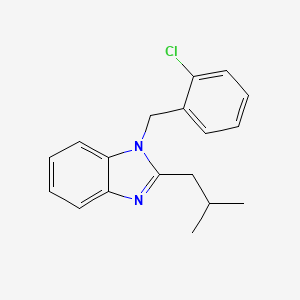![molecular formula C16H14N2O2 B5881957 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5881957.png)
2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione, also known as Cridanimod, is a synthetic compound that belongs to the class of isoquinoline derivatives. It has been studied for its potential applications in various fields, including scientific research, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation and immune response. 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has been shown to inhibit the phosphorylation and degradation of IκBα, which is a negative regulator of NF-κB. This leads to the suppression of NF-κB activation and the subsequent downregulation of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory and immunomodulatory effects, it has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce oxidative stress. It has also been shown to have a protective effect on the liver and kidneys in animal models of drug-induced toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione in lab experiments is its well-characterized chemical structure and synthesis method. This allows for accurate dosing and reproducibility of results. Additionally, 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has been shown to have low toxicity and is well-tolerated in animal models. However, one limitation of using 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione is its relatively low solubility in aqueous solutions, which can make it challenging to administer in certain experiments.
Orientations Futures
There are several potential future directions for research on 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione. One area of interest is its potential use as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to fully elucidate the mechanism of action of 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione and its effects on various signaling pathways. Finally, there is potential for the development of novel derivatives of 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione with improved solubility and efficacy.
Méthodes De Synthèse
2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione can be synthesized through a multi-step process involving the condensation of 2,3-dimethoxybenzaldehyde with 2-aminobenzamide, followed by the reduction of the resulting imine with sodium borohydride and the oxidation of the intermediate with potassium permanganate. This synthesis method has been successfully optimized and can yield high purity and yield of 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione.
Applications De Recherche Scientifique
2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, immunomodulatory, and anti-tumor properties. In particular, 2-(dimethylamino)-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione has been studied for its ability to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various cell types. It has also been shown to enhance the activity of natural killer cells, which play a crucial role in the immune response against cancer cells.
Propriétés
IUPAC Name |
6-(dimethylamino)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-17(2)18-15(19)11-7-5-9-3-4-10-6-8-12(16(18)20)14(11)13(9)10/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXCFRXLTSPTLDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)C2=C3C(=CC=C4C3=C(CC4)C=C2)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Dimethylamino)-6-azatetracyclo[6.5.2.04,15.011,14]pentadeca-1(14),2,4(15),8,10-pentaene-5,7-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,4-dimethyl-N-phenyl-4H-pyrazolo[1,5-a]benzimidazole-3-carbothioamide](/img/structure/B5881905.png)

![3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)
![N-[3-(methylthio)phenyl]-2-naphthalenesulfonamide](/img/structure/B5881936.png)
![N-(1-{[2-(2,5-dimethoxybenzylidene)hydrazino]carbonyl}-4-phenyl-1,3-butadien-1-yl)benzamide](/img/structure/B5881941.png)

![7-(difluoromethyl)-5-(4-methoxyphenyl)-N-(4-{[(2-methoxyphenyl)amino]sulfonyl}phenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5881959.png)


